N-(2,4-dimethoxyphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a 2,4-dimethoxyphenyl group and a 1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl moiety. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide typically involves multiple steps:
Formation of the 2,4-dimethoxyphenyl group: This can be achieved through the methylation of 2,4-dihydroxybenzene using dimethyl sulfate in the presence of a base such as potassium carbonate.
Synthesis of the 1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl moiety: This involves a cyclization reaction starting from a suitable precursor, such as a substituted cyclohexane derivative, under acidic or basic conditions.
Coupling of the two moieties: The final step involves the coupling of the 2,4-dimethoxyphenyl group with the 1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl moiety using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the 1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl moiety can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nitric acid, halogens, catalysts like iron(III) chloride.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro compounds, halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, N-(2,4-dimethoxyphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and materials.
Biology
In biology, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its interactions with biological macromolecules like proteins and nucleic acids can provide insights into its mechanism of action.
Medicine
In medicine, this compound could be explored as a lead compound for the development of new therapeutic agents. Its potential pharmacological activities and toxicity profiles would be key areas of research.
Industry
In industry, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes involved in essential metabolic pathways. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells. Detailed studies would be required to elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethoxyphenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide analogs: Compounds with similar structures but different substituents on the aromatic ring or the cyclopropane moiety.
Benzamide derivatives: Compounds with a benzamide core but different substituents on the aromatic ring or the amide nitrogen.
Cyclopropane derivatives: Compounds with a cyclopropane ring but different substituents on the ring or the attached functional groups.
Uniqueness
This compound is unique due to its combination of a benzamide core with a 2,4-dimethoxyphenyl group and a 1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C26H24N2O5 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzamide |
InChI |
InChI=1S/C26H24N2O5/c1-32-15-6-9-20(21(11-15)33-2)27-24(29)13-4-3-5-14(10-13)28-25(30)22-16-7-8-17(19-12-18(16)19)23(22)26(28)31/h3-11,16-19,22-23H,12H2,1-2H3,(H,27,29) |
InChI Key |
XBURRTUYWLXGOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6)OC |
Origin of Product |
United States |
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